5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

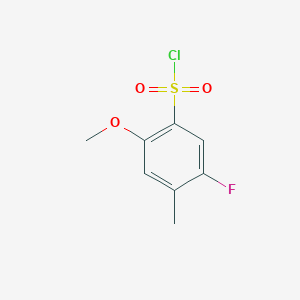

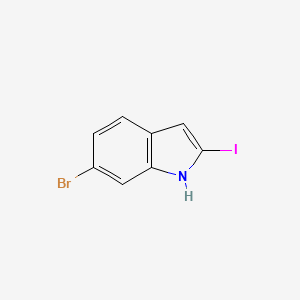

5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C8H8ClFO3S . It is used in various chemical reactions and has a molecular weight of 238.66.

Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride consists of a benzene ring substituted with a fluoro group, a methoxy group, a methyl group, and a sulfonyl chloride group .Aplicaciones Científicas De Investigación

Bioconjugation Chemistry

Compounds such as 4-fluorobenzenesulfonyl chloride have been utilized for activating hydroxyl groups of polymeric carriers. This chemical, due to the strong electron-withdrawing property of its fluoride atom, acts as an excellent activating agent for the covalent attachment of biological molecules to solid supports like functionalized polystyrene microspheres and Sepharose beads. This technique is crucial for bioselective separation applications, such as separating human lymphocyte subsets from whole blood or tumor cells from bone marrow, demonstrating potential therapeutic applications (Chang et al., 1992).

Organic Synthesis

In the realm of organic synthesis, chemicals like 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride have been identified as useful in synthesizing key intermediates for the preparation of pesticides. This showcases the compound's role in creating more efficient and possibly environmentally friendly agricultural chemicals (Du et al., 2005).

Corrosion Inhibition

Research into piperidine derivatives, including molecules like (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-2,5-dimethoxybenzenesulfonamide, has provided insights into their adsorption and corrosion inhibition properties on iron surfaces. Through quantum chemical calculations and molecular dynamics simulations, these studies contribute to developing more effective corrosion inhibitors, which is vital for protecting infrastructure and machinery (Kaya et al., 2016).

Fluorophore Development

The synthesis and study of analogues of Zinquin-related fluorophores, such as 4-N-(6-methoxy-2-methyl-8-quinolyl)-4-methylbenzenesulfonamide, are pivotal for advancing fluorescence-based sensing and imaging technologies. These compounds have shown significant promise in forming fluorescent complexes with Zn(II), which could lead to new diagnostic tools and research methodologies in biochemistry and molecular biology (Kimber et al., 2003).

Alzheimer’s Disease Research

Sulfonamides derived from 4-methoxyphenethylamine and 4-methylbenzenesulfonyl chloride have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase, a key enzyme involved in Alzheimer’s disease. This research represents a crucial step towards developing new therapeutic agents for managing and treating Alzheimer’s disease (Abbasi et al., 2018).

Safety and Hazards

5-Fluoro-2-methylbenzenesulfonyl chloride is classified as a dangerous substance. It has a hazard classification of Eye Damage 1 and Skin Corrosion 1B . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .

Propiedades

IUPAC Name |

5-fluoro-2-methoxy-4-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO3S/c1-5-3-7(13-2)8(4-6(5)10)14(9,11)12/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLRJFNMNMVRRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)S(=O)(=O)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-2-ethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2779227.png)

![{8-Methyl-5-oxaspiro[3.5]nonan-8-yl}methanamine](/img/structure/B2779228.png)

![(4Ar,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylic acid](/img/structure/B2779231.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide](/img/structure/B2779232.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2779233.png)

![2,4-dichloro-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide](/img/structure/B2779242.png)

![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2779245.png)

![2-Chloro-1-[4-[(5-cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B2779246.png)

![Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2779250.png)